Fluorexetamine is a novel psychoactive substance with the systematic name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2] [3]. Its core structure consists of a cyclohexanone ring with an N-ethylamine group and a meta-fluorinated phenyl ring attached at the alpha carbon [1] [3].
Key Identifiers:
This compound's primary mechanism is non-competitive antagonism of the N-Methyl-D-Aspartate (NMDA) receptor [4] [5]. It binds to the phencyclidine (PCP) site within the receptor's ion channel, blocking calcium ion (Ca²⁺) influx and leading to a state of dissociative anesthesia [4] [6] [5]. This mechanism is shared with other arylcyclohexylamines like ketamine and PCP [4] [5].
The diagram below illustrates this primary mechanism and other potential receptor interactions.
This compound acts as a non-competitive NMDA receptor antagonist, leading to dissociative effects.
While NMDA receptor antagonism is the primary action, some arylcyclohexylamines show activity at other targets [5]. However, specific data on this compound's affinity for these is limited.
Gas Chromatography-Mass Spectrometry (GC-EI-MS) reveals a characteristic fragmentation pattern for structural identification [3].
Table 1: Major Fragment Ions in GC-EI-MS of this compound [3]
| m/z | Formula | Relative Intensity (%) | Proposed Fragmentation Pathway |
|---|---|---|---|
| 235 | C₁₄H₁₈FNO⁺ | 15 | Molecular ion |
| 207 | C₁₂H₁₃FNO⁺ | 45 | Loss of ethylamine (C₂H₅NH₂, 45 Da) |
| 178 | C₈H₁₂FNO⁺ | 100 | Base peak; further fragmentation involving C₃H₇ loss |
| 146 | C₈H₁₂FN⁺ | 75 | Loss of carbon monoxide (CO, 28 Da) |
| 104 | C₇H₆F⁺ | 85 | Fluorinated benzyl cation |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying this compound in biological specimens [6]. Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) [6].
This compound's specific toxicity profile is not fully characterized, but it shares risks common to dissociative arylcyclohexylamines [7].
Reported effects from user accounts include [8]:
Significant Safety Concerns:
This compound is not explicitly scheduled in the United States [2]. However, it is controlled in other jurisdictions [1]:
This compound (3'-Fluoro-2-oxo-PCE) is a recreational designer drug from the arylcyclohexylamine family [1]. It is important to note that analytical testing has revealed that samples sold as this compound have often been misidentified and actually contained a different isomer (2'-Fluoro-2-oxo-PCE, or 2-FXE) [1]. This misidentification and the scarcity of formal scientific studies mean that detailed public data on its potency, binding affinity, and kinetics for the NMDA receptor is not available.
As an arylcyclohexylamine, its presumed primary mechanism of action is as an uncompetitive channel blocker of the NMDA receptor [2]. This places it in the same broad category as ketamine, memantine, and phencyclidine (PCP).
While specific data for this compound is missing, the following diagram outlines the general experimental workflow and key properties that researchers would investigate to fully characterize a novel NMDA receptor antagonist like it. The mechanisms described are based on well-established principles for this drug class [2] [3] [4].
Experimental characterization workflow for a novel NMDA receptor antagonist.
Without specific data for this compound, the table below outlines the key quantitative properties that are essential for comparing NMDA receptor antagonists, using examples from other known compounds. Filling this table for this compound would be the goal of the characterization workflow above.
| Property | Description | Example: Ketamine | Example: Memantine |
|---|---|---|---|
| IC₅₀ / Kᵢ | Concentration for 50% receptor inhibition / Inhibition constant. | ~0.5 μM (for racemic mixture) [5] | ~1-2 μM (low-affinity) [3] |
| Mechanism | Binding site on the NMDA receptor. | Uncompetitive channel blocker [2] | Uncompetitive channel blocker [4] |
| Voltage-Dependency | Whether the block is influenced by membrane potential. | Yes [4] | Yes (strong) [3] |
| Kinetics | Speed of binding to and unbinding from the receptor. | Intermediate [3] | Fast (relative to MK-801) [3] |
| Subunit Selectivity | Preference for specific receptor subunits (e.g., GluN2B). | - | - |
Given the current data gap, here are practical steps you can take to find more information:
The table below summarizes the core technical data available for Fluorexetamine.
| Aspect | Details |
|---|---|
| Systematic Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2] |
| Molecular Formula | C₁₄H₁₈FNO [1] [3] [2] |
| Molecular Weight | 235.30 g/mol [3] [2] |
| Chemical Structure | Features a cyclohexanone backbone with a 3-fluorophenyl ring and an ethylamine side chain [3]. |
| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2] |
| Primary Mechanism of Action | Antagonism of the N-Methyl-D-Aspartate (NMDA) receptor, leading to dissociative effects [3] [4]. |
| NMDA Receptor Affinity (Ki) | Not precisely quantified in the available literature. Reported to have an IC₅₀ value comparable to 2F-DCK (approximately 1.4 µM) [3]. |
| Key Pharmacological Effects | Dissociation, altered perception, euphoria, sedation, and hallucinations at higher doses [4]. |
| Toxicological Effects | Tachycardia, hypertension, respiratory depression, and hallucinations are commonly reported in clinical cases [3]. |
Accurate identification of this compound and its metabolites is crucial for forensic and clinical work. The following workflow outlines a standard analytical process described in the literature.
Flowchart of analytical techniques for this compound identification.
The table below summarizes adverse effects observed in a 2023 case series, providing a snapshot of its human toxicity profile.
| Symptom | Prevalence (%) | Severity (Mean ± SD) |
|---|---|---|
| Hallucinations | 92.9 | Severe |
| Tachycardia | 78.6 | Moderate (HR: 110 ± 15 bpm) |
| Hypertension | 64.3 | Severe (SBP: 160 ± 20 mmHg) |
| Respiratory Depression | 42.9 | Mild (RR: 12 ± 4 breaths/min) |
Source: Data adapted from a case series (n=14) in Hong Kong, 2023 [3].
The search results reveal significant limitations in the current knowledge base:
The table below summarizes the core identifying information and legal status of Fluorexetamine.
| Property | Description |
|---|---|
| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone [1] [2] |
| Chemical Formula | C₁₄H₁₈FNO [1] [2] |
| Molecular Weight | 235.30 g/mol [1] [2] |
| Chemical Class | Arylcyclohexylamine [2] |
| Legal Status (US) | Unscheduled (as of report dates) [1] [2] |
| Legal Status (Other Regions) | Schedule I (Canada); Class B (UK); NpSG (Germany) [2] |
FXE is a recreational designer drug from the arylcyclohexylamine family, which includes substances like ketamine and PCP. It is marketed for its dissociative effects [2].
A key challenge with FXE is its accurate identification in clinical and forensic settings.
The following diagram illustrates the workflow for identifying FXE in a clinical toxicology setting, highlighting the key challenge of metabolite misidentification.
FXE identification requires advanced testing to avoid misdiagnosis.
FXE is understood to act through a mechanism common to dissociative arylcyclohexylamines.
The diagram below outlines the hypothesized signaling pathway through which FXE exerts its dissociative and potential neurotoxic effects.
FXE acts as an NMDA receptor antagonist, leading to dissociative effects.
Chemical Structure and Characteristics 3-Fluoro-2-oxo-PCE is an arylcyclohexylamine derivative with the IUPAC name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2].
Pharmacology and Mechanism of Action 3-FXE acts primarily as a non-competitive antagonist of the N-Methyl-D-Aspartate receptor (NMDAR) [2]. It binds to the allosteric site within the receptor's voltage-gated ion channel, inhibiting calcium (Ca²⁺) flux and leading to dissociative anesthesia [4]. The fluorine substitution enhances lipophilicity, which may increase blood-brain barrier penetration and prolong its duration of action compared to some analogues [2].
Recent research indicates that some NMDAR antagonists, including compounds structurally similar to 3-FXE, can also activate non-ionotropic (metabotropic) signaling pathways [5]. This means they may trigger intracellular signaling cascades, such as ERK activation, even while blocking the receptor's ion channel function [5].
The diagram below illustrates this dual mechanism of action.
Diagram: Proposed dual ionotropic and non-ionotropic actions of 3-FXE on the NMDA receptor.
Accurate identification is challenging due to the presence of positional isomers, particularly 2-Fluoro-2-oxo-PCE (2-FXE, "CanKet"). Many initially reported 3-FXE samples were later confirmed to be the 2-fluoro isomer [1] [6] [7].
Key Challenges and Methodologies
Table 1: Analytical Techniques for 3-FXE in Biological Specimens
| Technique | Sample Preparation | Key Findings/Performance | Reference |
|---|---|---|---|
| LC-MS/MS | Fully automated SPE | LOD: 0.4 ng/mL (in blood) | [4] |
| LC-QTOF-MS & GC-MS | LLE (Formic acid in ACN:EtOH) | Distinguished 2-FXE from 3-FXE; isomer misidentification common | [4] [6] |
| General Unknown Screening (GC-MS) | Not specified | Identification via library matching (e.g., Cayman library) | [6] |
Metabolism Insights While a specific study on 3-FXE is not available, research on its parent compound, 2-oxo-PCE, provides insights. A 2025 rat study using UHPLC-QTOF-MS showed that 2-oxo-PCE metabolism involves carbonyl hydrogenation of the cyclohexanone ring, N-deethylation, deamination, hydroxylation, dehydration, and glucuronidation [8]. The specific position of the fluorine atom in 3-FXE would likely influence its metabolic rate and pathway selectivity.
Toxicological Effects Human case reports describe effects including euphoria, depersonalization, and hallucinations at doses of 50–100 mg [2]. Physical toxicity can manifest as tachycardia, hypertension, and respiratory depression [2].
Table 2: Documented Adverse Effects in Clinical Cases
| Symptom | Prevalence (%) | Reported Severity |
|---|---|---|
| Tachycardia | 78.6% | Moderate (HR: 110±15 bpm) |
| Hypertension | 64.3% | Severe (SBP: 160±20 mmHg) |
| Hallucinations | 92.9% | Severe |
| Respiratory Depression | 42.9% | Mild (RR: 12±4 breaths/min) |
Source: Summary of 14 clinical cases (Hong Kong, 2023) from VulcanChem [2].
A significant public health concern is its frequent detection alongside other depressants. More than 60% of drug materials containing 2-FXE/3-FXE also contained opioids (primarily fentanyl), with xylazine, NPS benzodiazepines, and nitazene analogues also being common co-occurrences [7]. This polydrug use drastically increases the risk of severe respiratory depression and death [2] [7].
Epidemiology 3-FXE and its isomers have been identified in recreational drug markets in North America, Europe, and Australia since around 2017 [1] [7]. As of May 2024, the 2-FXE isomer has been identified in more than 20 drug materials and 35 toxicology specimens across at least nine U.S. states and Canadian provinces [7].
Legal Status
The table below summarizes available data on this compound detections. Reported prevalence is low, but complicated by analytical misidentification with its positional isomer 2-fluoro-2-oxo-PCE (2F-2oxo-PCE, "CanKet") [1] [2] [3].
| Source / Location | Period | Detection Context | Key Findings on this compound & Isomers |
|---|---|---|---|
| Substance UVIC (Canada) [4] | April 2024 | Drug checking service | 1 expected this compound sample contained 2-fluoro-2-oxo-PCE instead [4]. |
| CFSRE NPS Discovery [2] | May 2024 | Public Alert (Drug materials & toxicology) | 2F-2oxo-PCE identified in >20 drug materials & >35 toxicology specimens. >60% of drug materials also contained opioids (primarily fentanyl) [2]. |
| Aegis Laboratories [5] | H1 2025 (Q1-Q2) | U.S. clinical lab NPS testing | Hallucinogens/dissociatives class was the least frequently ordered NPS test (≈40% of samples with any NPS ordered) [5]. |
A primary concern is reliable analytical distinction from its isomer 2F-2oxo-PCE (CanKet). Much of the early public health data attributed to this compound may actually be its isomer [1] [3].
The following diagram illustrates the multi-technique analytical workflow required to confirm the presence of this compound and distinguish it from its isomer.
Workflow for identifying this compound and distinguishing it from its isomer 2F-2oxo-PCE, based on a published DUID case [3].
Available data suggests detections primarily in North America (United States and Canada), though it remains rare [2] [4]. When detected, it is frequently part of a polysubstance exposure.
The synthesis of fluorexetamine (IUPAC name: 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) involves a sequence of reactions to form its characteristic cyclohexanone backbone, fluorinated aromatic ring, and ethylamine side chain [1].
Proposed Industrial Synthesis Pathway [1]
| Step | Process | Key Reaction | Purpose |
|---|---|---|---|
| 1 | Core Formation | Cyclohexanone reacts with 3-fluorophenylmagnesium bromide (a Grignard reagent) | Forms a substituted cyclohexanol intermediate, creating the core carbon skeleton. |
| 2 | Oxidation | The alcohol intermediate is oxidized. | Converts the cyclohexanol to a cyclohexanone, forming the final ketone backbone. |
| 3 | Amination | Ethylamine is introduced via reductive amination. | Adds the essential ethylamino side chain to the molecule. |
| 4 | Purification | Hydrochloride salt crystallization and purification. | Isolates the final product in a pure and stable salt form. |
Detailed Experimental Considerations
Accurate identification and quantification of this compound and its potential impurities are critical for research integrity and safety assessment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is a highly sensitive and specific method for detecting this compound in complex samples, including biological and atmospheric matrices [4].
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling A validated HPLC method is essential for controlling the quality of the substance and detecting process-related impurities [5] [6].
Handling potent psychoactive substances like this compound in the laboratory requires stringent safety protocols and awareness of its legal status.
The table below summarizes the key identifiers and physical data for fluorexetamine and its common salt form.
| Property | Value |
|---|---|
| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] |
| Other Synonyms | 3'-Fluoro-2-oxo-PCE, 3-FXE [1] |
| Molecular Formula (Free base) | C₁₄H₁₈FNO [1] |
| Molecular Weight (Free base) | 235.302 g·mol⁻¹ [1] |
| Molecular Formula (Hydrochloride) | C₁₄H₁₉ClFNO [2] |
| Molecular Weight (Hydrochloride) | 271.76 g·mol⁻¹ [2] |
| Legal Status (Research Context) | Controlled substance; for research use only. Not for sale to patients [2]. Status varies by country [1]. |
| Storage (Hydrochloride Salt) | Store under recommended conditions in the Certificate of Analysis [2]. |
The following protocols are compiled from case reports detailing the identification of this compound and similar novel substances in unknown street samples.
This workflow is used for initial identification of an unknown sample suspected to contain dissociative arylcyclohexylamines [3].
Materials and Equipment
Procedure
When initial techniques suggest a novel or unidentified compound, definitive structural analysis is required [3] [4].
Materials and Equipment
Procedure
Analyzing novel substances like this compound requires a multi-technique approach. While initial screening with FTIR and GC-MS can provide tentative identification, definitive confirmation, especially to distinguish between isomers, relies on advanced techniques like NMR and SXRD. Researchers should be aware of the evolving landscape of novel psychoactive substances and the critical need for unambiguous structural elucidation.
This compound (FXE) is a recreational designer drug from the arylcyclohexylamine family, which also includes ketamine. It is a dissociative substance with a chemical structure of C₁₄H₁₈FNO and a molar mass of 235.302 g·mol⁻¹ [1].
Public health alerts from the Center for Forensic Science Research and Education (CFSRE) indicate that this compound has been identified in the recreational drug supply since around 2022. It is often found in combination with other substances, particularly opioids like fentanyl, as well as xylazine and novel benzodiazepines. This common co-occurrence makes its detection a critical public health issue [2].
This protocol outlines a method for detecting this compound in biological samples using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The approach is based on methodologies reported for seized drug materials and analogous compounds [2].
The table below summarizes data from public health and forensic reports to illustrate the contexts in which this compound has been identified.
Table 1: Documented Occurrences of this compound
| Sample Type | Context of Detection | Commonly Co-identified Substances | Source |
|---|---|---|---|
| Drug materials | Recreational drug supply; seized materials | Fentanyl, xylazine, NPS benzodiazepines, nitazene analogues | [2] |
| Toxicology specimens | Post-mortem cases; intoxication cases | Opioids (primarily fentanyl) | [2] |
| Hair & Nail samples | Assessing chronic exposure in lab analysts | Various other controlled substances | [4] |
The following diagram visualizes the complete analytical procedure from sample collection to data interpretation.
Future work must focus on:
It is crucial to distinguish between the intended analyte and its commonly misidentified isomer.
The analytical data in the following sections is therefore based on the confirmed identification of 2-FXE.
This protocol is adapted from validated methods for the simultaneous quantification of 2-FXE, MDMA, ketamine, and their metabolites in postmortem blood [3].
The goal is to achieve baseline separation of the target analytes, which is critical for accurate identification and quantification.
Table 1: Suggested MRM Transitions and Parameters for 2-FXE and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| 2-FXE (CanKet) | 236.2 | 109.0 | 102.0 [2] | Compound-specific * |
| Ketamine | 238.1 | 125.0 | 179.1 | Compound-specific |
| Norketamine | 224.1 | 125.0 | 207.1 | Compound-specific |
| MDMA | 194.1 | 163.0 | 135.0 | Compound-specific |
| MDA | 180.1 | 163.0 | 133.0 | Compound-specific |
Note: *Compound-specific collision energies must be optimized for each transition on the specific instrument used. The listed fragments for 2-FXE are based on its identification via GC-MS [2].
For a method to be reliable, it must undergo a validation process. The following performance characteristics are based on a validated method for 2-FXE and other drugs in blood [3].
Table 2: Example Method Validation Parameters for 2-FXE and Analogues
| Validation Parameter | Performance Characteristic |
|---|---|
| Linearity | Satisfactory, with a correlation coefficient (R²) >0.99 is typically required. |
| Accuracy | Satisfactory, with results within ±15% of the true value. |
| Precision | Satisfactory within-run and between-run precision (RSD <15%). |
| Limit of Detection (LOD) | At the lower limit of the therapeutic/toxicological range. |
| Matrix Effect | Minimal ion suppression/enhancement, corrected by internal standards. |
| Recovery | High and consistent recovery rates from the biological matrix. |
Metabolite identification is key for comprehensive toxicological analysis. A study using a fungal model (Cunninghamella) and a human abuser's urine suggests that 2-FXE undergoes N-dealkylation [6].
The following diagram outlines the general workflow for identifying a novel psychoactive substance (NPS) like 2-FXE, from initial screening to definitive confirmation.
Diagram 1: Workflow for Identifying Novel Psychoactive Substances
This protocol outlines a method for the qualitative and semi-quantitative analysis of Fluorexetamine in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The approach adapts solid-phase extraction (SPE) and derivatization techniques proven effective for other synthetic drugs [1] [2].
Materials:
Procedure:
Recommended Conditions [2] [4]:
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A single quadrupole MSD or equivalent |
| Column | Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless (1 min) |
| Oven Program | - Initial: 60 °C (hold 1 min)
For optimal sensitivity, operate the MS in Selective Ion Monitoring (SIM) mode. The table below proposes target ions for this compound-TMS and a common internal standard.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|---|
| This compound-TMS | To be determined experimentally | Base peak | 2-3 characteristic ions |
| Ketamine-d4 (IS) | To be determined experimentally | Base peak | 2-3 characteristic ions |
Identification Criteria: A positive identification requires the analyte to meet all following criteria [2]:
The workflow below summarizes the key steps from sample preparation to data analysis.
Before applying the method to real samples, it should be rigorously validated. The table below summarizes key parameters and target performance criteria based on forensic and bioanalytical guidelines [1] [2].
| Validation Parameter | Target Performance |
|---|---|
| Linearity | Coefficient of determination (R²) > 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10:1, Precision (RSD < 20%) and Accuracy (80-120%) |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 15% at LOQ and < 10% at other levels |
| Accuracy | Mean recovery of 80-120% |
| Extraction Recovery | Consistent and > 60% |
| Matrix Effect | Signal suppression/enhancement < 25% |
Given the lack of direct data, confirming the presence of this compound in a sample requires a systematic investigative approach. The following pathway outlines a logical strategy for non-targeted analysis.
Fluorexetamine hydrochloride represents a significant pharmaceutical compound whose physicochemical properties can be optimized through strategic crystallization approaches. The crystalline form of an active pharmaceutical ingredient (API) fundamentally influences critical characteristics including solubility profile, dissolution kinetics, melting behavior, and long-term stability. For hydrochloride salt forms, co-crystallization has emerged as a powerful technique to modify these properties without altering the API's chemical structure or pharmacological activity. This approach is particularly valuable for enhancing the performance characteristics of pharmaceutical compounds while maintaining their therapeutic efficacy.
The following application notes provide detailed methodologies for the crystallization and comprehensive characterization of this compound hydrochloride, drawing parallels from established hydrochloride salt crystallization techniques and analytical approaches validated for similar compounds. These protocols are designed specifically for research scientists and development professionals working in pharmaceutical development and optimization, emphasizing practical implementation, analytical verification, and performance evaluation to support robust formulation development.
The co-crystallization screening for this compound hydrochloride should employ systematic variation of co-formers and conditions to comprehensively explore the crystalline landscape. Based on established hydrochloride salt co-crystallization methodologies, the following experimental design is recommended:
Co-former selection: Prioritize carboxylic acids with varied carbon chain lengths and functional groups, including dicarboxylic acids which often form stable co-crystals with hydrochloride salts. The selection should include maleic acid, glutaric acid, and tartaric acid isomers which have demonstrated successful co-crystal formation with similar pharmaceutical compounds. [1]
Stoichiometric variation: Explore API:co-former molar ratios of 1:1, 1:2, and 2:1 to identify stable crystalline forms. The limiting logarithmic method can be employed to determine optimal stoichiometry by measuring absorbance or fluorescence intensity at varying concentration ratios. [2]
Solvent systems: Implement a solvent matrix including methanol, ethanol, ethanol-water mixtures, and acetonitrile to explore polymorphic potential. Solvent selection significantly influences crystal habit, solvation state, and thermal stability of the resulting crystalline forms.
The slow evaporation technique represents a robust approach for obtaining high-quality single crystals suitable for structural analysis and initial characterization. The following optimized protocol should be implemented:
Solution preparation: Dissolve precisely weighed quantities of this compound hydrochloride and selected co-former in 50 mL of appropriate solvent (typically methanol or ethanol) at 50°C with continuous stirring until complete dissolution. The typical concentration range should be 10-50 mg/mL of API.
Filtration and clarification: Filter the warm solution through a 0.45 μm membrane filter to remove particulate matter and ensure solution clarity, which promotes uniform crystal growth.
Controlled crystallization: Transfer the filtered solution to a crystallization vessel covered with perforated aluminum foil to control evaporation rate. Maintain at constant temperature (25±2°C) in a vibration-free environment for 48-96 hours to allow gradual crystal formation.
Crystal harvesting: Collect developed crystals using vacuum filtration with minimal applied vacuum to prevent crystal damage. Wash crystals with 2-3 mL of cold solvent to remove surface impurities.
Drying conditions: Dry the harvested crystals under mild vacuum (approximately 100 mbar) at room temperature for 12 hours, then characterize immediately or store in a desiccator protected from light. [1]
Table 1: Recommended Co-former Screening Matrix for this compound Hydrochloride Co-crystallization
| Co-former | Molecular Structure | API:Co-former Molar Ratios | Recommended Solvent Systems | Expected Crystal Habit |
|---|---|---|---|---|
| Maleic acid | Dicarboxylic acid | 1:1, 2:1 | Methanol, Ethanol | Plate-like crystals |
| Glutaric acid | Aliphatic diacid | 1:1, 1:2 | Methanol, Ethanol-Water | Needle clusters |
| L-Tartaric acid | Chiral dihydroxy acid | 1:1, 2:1 | Ethanol, Acetonitrile | Prismatic crystals |
| DL-Tartaric acid | Racemic dihydroxy acid | 1:1, 1:2 | Methanol-Water | Block-shaped crystals |
| Succinic acid | Aliphatic diacid | 1:1, 2:1 | Ethanol, Acetone-Water | Thin plates |
Comprehensive solid-state characterization is essential to confirm co-crystal formation and differentiate new crystalline forms from starting materials. The following analytical techniques should be employed in parallel:
Thermal analysis:
Vibrational spectroscopy:
Crystallographic analysis:
The spectrophotometric determination of this compound hydrochloride can be achieved through derivatization with 1,2-naphthoquinone-4-sulphonate (NQS), providing a simple quantification method suitable for routine analysis:
Reagent preparation: Freshly prepare 0.5% (w/v) NQS aqueous solution protected from light. Prepare Clark and Lubs buffer solution (pH 11) by mixing 50 mL of 0.2 M boric acid-potassium chloride with 21.3 mL of 0.2 M sodium hydroxide in 200 mL volumetric flask.
Sample preparation: Transfer 1 mL of this compound hydrochloride solution (0.3-6 μg mL⁻¹) to a 10-mL volumetric flask. Add 1 mL of pH 11 buffer followed by 1 mL of NQS solution.
Derivatization conditions: Allow the reaction to proceed at room temperature (25±5°C) for 10 minutes protected from light. Complete to volume with methanol and mix thoroughly.
Absorbance measurement: Measure absorbance at 490 nm against a reagent blank prepared identically but with 1 mL water instead of sample solution.
Quantification: Construct calibration curve using standard solutions in the range of 0.3-6 μg mL⁻¹, which typically demonstrates excellent linearity (r²>0.999). [2]
For enhanced sensitivity, particularly useful for dissolution testing and impurity profiling, implement the following fluorimetric method based on derivatization with NBD-Cl:
Reagent preparation: Prepare fresh 0.2% (w/v) NBD-Cl solution in acetone. Prepare Clark and Lubs buffer solution (pH 8±0.2).
Sample preparation: Transfer 1 mL of this compound hydrochloride solution (0.035-0.5 μg mL⁻¹) to a 10-mL volumetric flask. Add 1 mL of pH 8 buffer followed by 1 mL of NBD-Cl solution.
Derivatization conditions: Heat the reaction mixture at 70°C for 20 minutes in a thermostatically controlled water bath. Cool to room temperature, acidify with 1 mL of 0.1 M HCl, and complete to volume with acetonitrile.
Fluorescence measurement: Measure relative fluorescence intensity at λ_ex=490 nm and λ_em=545 nm against a reagent blank.
Quantification: Prepare calibration standards in the range of 0.035-0.5 μg mL⁻¹, with typical detection limits of 0.01 μg mL⁻¹ achievable. [2]
Table 2: Analytical Method Validation Parameters for this compound Hydrochloride Determination
| Validation Parameter | Spectrophotometric Method (NQS) | Fluorimetric Method (NBD-Cl) |
|---|---|---|
| Linear range (μg mL⁻¹) | 0.3-6.0 | 0.035-0.5 |
| Limit of detection (μg mL⁻¹) | 0.1 | 0.01 |
| Limit of quantification (μg mL⁻¹) | 0.3 | 0.035 |
| Precision (RSD%) | <2.0 | <2.5 |
| Optimal pH | 11.0 | 8.0 |
| Reaction temperature | 25±5°C | 70°C |
| Reaction time | 10 minutes | 20 minutes |
| Detection wavelength | 490 nm | λ_ex=490 nm, λ_em=545 nm |
The performance enhancement achieved through co-crystallization must be quantitatively evaluated through systematic solubility and dissolution studies:
Equilibrium solubility:
Intrinsic dissolution rate:
Powder dissolution profiling:
The following Graphviz diagram illustrates the comprehensive experimental workflow for this compound hydrochloride salt crystallization and characterization:
Diagram 1: Comprehensive Workflow for this compound HCl Co-crystal Development
Inconsistent crystal formation: If crystal formation is inconsistent across screening conditions, ensure strict temperature control (±1°C) and verify solvent purity. Implement seeding with previously obtained crystals to promote uniform nucleation.
Poor co-crystal yield: Optimize stoichiometric ratio using the limiting logarithmic method. For reactions with NQS, plot log absorbance against log NQS concentration at fixed this compound concentration, and vice versa, to determine optimal ratio. [2]
Analytical method variability: For spectrophotometric methods, ensure fresh NQS solution preparation and protection from light. For fluorimetric methods, maintain precise temperature control during derivatization and consistent acidification before measurement.
Dissolution profile irregularities: Ensure careful particle size control and standardization. For intrinsic dissolution studies, verify constant surface area maintenance and complete disk wetting before measurement initiation.
Thermal analysis: Distinct melting endotherms different from both API and co-former indicate new crystalline phase formation. The absence of physical mixture melting points confirms co-crystal formation rather than simple admixture.
PXRD interpretation: Unique diffraction patterns with new peaks not present in either starting material confirm co-crystal formation. Peak broadening may indicate reduced crystallinity or particle size effects.
Spectroscopic data: Shifted carbonyl stretching vibrations in FTIR spectra suggest hydrogen bonding interactions between this compound hydrochloride and co-former molecules in the crystal lattice.
Performance correlation: Improved solubility and dissolution rates without chemical modification demonstrate the successful application of co-crystallization for physicochemical property optimization. [1]
The crystallization methodologies and analytical protocols detailed in these application notes provide a systematic framework for the development and characterization of this compound hydrochloride crystalline forms. The implementation of co-crystallization approaches with appropriate carboxylic acid co-formers enables significant property modulation while maintaining the API's chemical integrity. The comprehensive characterization strategy incorporating both solid-state analysis and solution-based quantification methods ensures thorough understanding of the crystalline forms generated.
These protocols demonstrate that co-crystallization represents a valuable approach for optimizing critical physicochemical properties of this compound hydrochloride, potentially enhancing its pharmaceutical performance. The experimental workflows and troubleshooting guidance support robust implementation in pharmaceutical development settings, facilitating the selection of optimal crystalline forms for further formulation development.
For forensic toxicology applications, the most robust approach involves a combination of separation and mass spectrometric techniques.
This is the preferred method for simultaneous quantification in biological matrices. The protocol below is adapted from a validated method for analyzing 2-fluoro-2-oxo-phenylcyclohexylethylamine in postmortem blood [1] [2].
GC-MS is highly effective for the initial identification of FXE and its metabolites.
For definitive structural elucidation, especially to distinguish between positional isomers, NMR is the most powerful tool.
The workflow for a comprehensive analytical strategy can be summarized as follows:
The table below summarizes key findings from recent forensic and drug checking reports:
| Aspect | Reported Data & Observations |
|---|---|
| Concentrations in Postmortem Blood | 664 - 7,911 ng/mL (range for 2F-2-oxo-PCE, often detected with other drugs like MDMA and ketamine) [1] [2]. |
| Metabolite Identification | 2F-Deschloronorketamine (2F-DCNK) is a key metabolite identified via GC-MS [1] [2]. |
| Prevalence in Drug Checking | Found in samples expected to be ketamine. One service reported 1 of 36 expected ketamine samples contained FXE instead [4]. |
| Major Analytical Challenge | Difficulty distinguishing from isomer 2F-NENDCK (CanKet) with standard methods. Advanced techniques like NMR are required for definitive identification [5] [3]. |
| Misidentification Alert | DrugsData.org revealed that samples previously sold and identified as FXE were later found to be 2F-NENDCK after a reliable reference standard became available [5]. |
This is a generalized protocol based on the validated method for simultaneous quantification [1] [2].
1. Sample Preparation (Solid-Phase Extraction)
2. LC-MS/MS Analysis Conditions
The study outlines a general workflow, which can be visualized as follows. Please note that specific details like the exact solvents, filter types, and LC-MS/MS parameters are based on a multi-analyte method and would require optimization specifically for 2-FXE.
This diagram illustrates the general experimental workflow for monitoring drugs like 2-FXE in laboratory air, as described in the identified research [1].
The following table summarizes the key methodological components as presented in the research. This can serve as a starting point for method development [1].
| Protocol Step | Description from Literature | Notes for 2-FXE Application |
|---|---|---|
| Sampling | Use of a filter and Polyurethane Foam (PUF) to collect Total Suspended Particulate (TSP) and gaseous phases from laboratory air. | Essential for capturing the full spectrum of airborne drug residues. |
| Sample Prep | A simplified process involving 0.22 μm membrane filtration followed by wet grinding. | Developed as a less time-consuming alternative to techniques like Soxhlet extraction. |
| Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for simultaneous detection of 25 drugs, including 2-FXE. | The core analytical technique; specific MRM transitions for 2-FXE were not provided in the available excerpt. |
| Validation | The method for detecting drug levels in a laboratory atmosphere was rigorously validated to ensure accuracy and reliability. | Follows standard bioanalytical practices (e.g., ICH guidelines) for parameters like sensitivity, precision, and accuracy. |
To create the detailed application notes you require, I suggest focusing on the following actions:
1. Hazard Identification and Substance Profile Fluorexetamine (FXE), a novel hallucinogenic substance structurally similar to ketamine, is not explicitly scheduled in the United States [1]. It is classified as a novel hallucinogen and has been linked to adverse health events. The lack of a defined Permissible Exposure Limit (PEL) necessitates a precautionary approach, applying control measures for substances of unknown toxicity [2].
2. Occupational Exposure Limits (OELs) Framework In the absence of a substance-specific OEL, occupational health practice involves using the most protective available standards.
3. Exposure Risk Assessment Strategy A multi-matrix approach is recommended for a thorough assessment, especially for laboratories handling high concentrations of drugs where volatilization can occur [3].
Table 1: Analytical Transitions for this compound (FXE) and Related Substances via LC-MS/MS
| Substance | Formula | Molecular Weight (g/mol) | [M+H]+ (m/z) | MRM Transitions (m/z) | Reference |
|---|---|---|---|---|---|
| This compound (FXE) | C₁₄H₁₈FNO | 235.3 | 236.1445 | Not Specified in Search Results | [1] |
| Ketamine | C₁₃H₁₆ClNO | 237.7 | 238.10 → 125.10* | 238.10 → 179.05* | [3] |
| Norketamine | C₁₂H₁₄ClNO | 223.7 | 224.10 → 125.10* | 224.10 → 179.00* | [3] |
| 2-FDCK | C₁₃H₁₆ClFNO | Not Specified | Not Specified | Not Specified | [3] |
| Etomidate | C₁₄H₁₆N₂O₂ | 244.3 | 245.20 → 168.70* | Not Specified | [3] |
*Example transitions from methods for structurally similar compounds; specific MRM transitions for FXE require experimental determination.
Protocol 1: Airborne Exposure Assessment in Laboratory Atmosphere
1.1 Scope This procedure is for sampling and analyzing FXE in laboratory air, encompassing both particulate and gaseous phases.
1.2 Equipment and Reagents
1.3 Sample Collection
1.4 Sample Preparation
1.5 LC-MS/MS Analysis
Protocol 2: Biological Monitoring via Hair and Fingernail Analysis
2.1 Scope This protocol assesses chronic exposure to FXE by analyzing keratinized matrices [3].
2.2 Sample Collection and Preparation
2.3 Analysis
1. Hierarchy of Controls Implement controls according to the standard hierarchy [2]:
2. Health Surveillance
The following workflow diagram summarizes the overall process for assessing occupational exposure to this compound.
Fluorexetamine is increasingly included in modern multi-analyte procedures for forensic toxicology. The core methodology relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following careful sample preparation [1].
The table below summarizes the key parameters for a method that can detect FXE in hair and nails, based on procedures used for multi-analyte testing [1] [2].
| Parameter | Specification for this compound (FXE) Analysis |
|---|---|
| Target Matrices | Hair, Fingernails, Toenails [1] [2] |
| Sample Mass | ~25-30 mg of hair or nails [2] |
| Decontamination | Washing with organic solvents (e.g., Dichloromethane) [2] [3] |
| Pulverization | Sample is pulverized (mechanically ground) post-washing [1] [2] |
| Extraction | Incubation in a water:ACN (50:50, v/v) solution with agitation [2] |
| Clean-up | Solid Phase Extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) [2] |
| Instrumental Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [4] |
Here is a generalized workflow for preparing hair and nail samples, integrating steps from validated methods:
1. Sample Collection and Storage
2. Sample Decontamination
3. Sample Preparation and Extraction
4. Extract Clean-up
5. Instrumental Analysis (LC-MS/MS)
| Validation Parameter | Assessment Objective |
|---|---|
| Linearity | Calibration curve range and coefficient (R²) |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Lowest detectable and quantifiable amount |
| Precision & Accuracy | Repeatability and closeness to true value |
| Matrix Effect | Impact of sample matrix on analyte signal |
| Extraction Efficiency | Effectiveness of the extraction process |
| Carryover | Ensure no contamination between runs |
Chemical Name: Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) [1] Molecular Formula: C₁₄H₁₈FNO [2] [1] [3] Molecular Weight: 235.30 g·mol⁻¹ (free base); 271.76 g·mol⁻¹ (hydrochloride salt) [2] [3]
This compound is a fluorinated arylcyclohexylamine and a ketamine analogue. Its core structure consists of a cyclohexanone ring with an amine group and a fluorinated phenyl ring at the 2-position [4] [2]. It is important to be aware of potential misidentification, as some samples sold as the 3-fluorophenyl isomer (3-FXE) have been confirmed to be the 2-fluorophenyl isomer (2-FXE, also known as CanKet) [1].
The following table summarizes the characteristic fragments of this compound under Electron Ionization (EI) conditions, typically at 70 eV [2]:
| m/z | Formula | Relative Intensity | Proposed Fragmentation Pathway |
|---|---|---|---|
| 235 | C₁₄H₁₈FNO⁺• | 15% | Molecular ion (M+•) |
| 207 | C₁₂H₁₃FNO⁺ | 45% | α-cleavage, loss of ethylamine radical (•CH₂CH₃) |
| 178 | C₈H₁₂FNO⁺ | 100% (Base Peak) | Further fragmentation from m/z 207, likely involving loss of C₃H₇• |
| 146 | C₈H₁₂FN⁺ | 75% | Loss of CO (28 Da) from a precursor ion |
| 104 | C₇H₆F⁺ | 85% | Fluorinated benzyl cation |
| 91 | C₇H₇⁺ | 55% | Tropylium ion |
| 77 | C₆H₅⁺ | Information missing | Phenyl cation |
The fragmentation pattern follows established pathways for ketamine analogues [4]. The primary fragmentation route for these compounds involves α-cleavage of the carbon bond (C1-C2) adjacent to the carbonyl group in the cyclohexanone ring [4]. The presence of the fluorine atom on the aromatic ring also influences the pattern, with a characteristic fluorinated benzyl cation being a key indicator [2].
The logical relationship and sequence of the primary fragmentation pathways are illustrated below.
This protocol is adapted from general methods used for ketamine analogues [4].
This method provides complementary data using electrospray ionization and is valuable for confirming the molecular ion and studying different fragmentation pathways [4] [5].
The information on this compound is primarily based on data from commercial websites and case reports, which may not have undergone rigorous peer review for the analytical data presented [5] [2]. The availability of peer-reviewed, primary literature with comprehensive analytical data for this compound specifically is currently limited. Future research should focus on:
What is the core issue between Fluorexetamine (FXE) and CanKet? this compound (3'-Fluoro-2-oxo-PCE, 3-FXE) and CanKet (2'-Fluoro-2-oxo-PCE, 2-FXE) are positional isomers [1]. This means they have identical molecular formulas and masses but differ in the position of a fluorine atom on the phenyl ring. This minimal structural difference makes them notoriously difficult to distinguish with standard analytical methods [2] [3].
Why is correctly identifying these substances critical? Misidentification can lead to severe consequences in both research and forensic settings.
My targeted LC-MS/MS screening showed no ketamine, but I saw odd ion ratios in other channels. What does this mean? Interferences and erroneous ion ratios in the channels for other drugs (e.g., 7-aminonitrazepam or eutylone) can be a proxy indicator for the presence of CanKet. This was a key clue that led toxicologists to discover the initial misidentification and should trigger further, more specific analysis [3].
This guide addresses common problems encountered during analysis.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Inconsistent/erroneous ion ratios in targeted LC-MS/MS | Co-eluting isomeric interference from 2-FXE/3-FXE affecting other assay windows [3]. | Confirm findings with a complementary technique (e.g., GC-MS). Re-analyze sample with authentic reference standards [3]. |
| Library match misidentification | Mass spectral libraries cannot reliably distinguish between 2-FXE and 3-FXE due to nearly identical spectra [3]. | Do not rely on library matches alone. Use the library as a guide and always confirm with a certified reference material (CRM) for the suspected isomer [3]. |
| Unexpected negative result for ketamine in a dissociative case | The substance consumed was an analogue like 2-FXE or 3-FXE, not ketamine itself [3]. | Expand screening to include novel psychoactive substances (NPS) and dissociative arylcyclohexylamines. |
| Unable to resolve isomers | Chromatographic method lacks the selectivity to separate positional isomers. | Optimize LC methods (e.g., change column chemistry, adjust mobile phase). Use high-resolution mass spectrometry (HRMS) to detect minute mass differences [2]. |
For definitive identification, a multi-technique approach is essential. The following workflow visualizes the core confirmation process.
This protocol is based on findings from forensic casework [3].
GC-MS provides an orthogonal confirmation technique [3].
This is a broader screening approach used in forensic toxicology [3].
The forensic community has identified that more than 60% of drug materials containing 2F-2oxo-PCE also contained potent opioids, primarily fentanyl [1]. This poses an extreme health risk to laboratory personnel handling unknown samples. Always adhere to the highest level of safety protocols, including the use of appropriate personal protective equipment (PPE) and engineering controls when analyzing any unknown powder or biological sample.
Here are answers to common questions about Fluorexetamine isomer differentiation.
Q1: What is the primary challenge in differentiating this compound isomers? The main challenge is that this compound isomers, especially the 2'-fluoro and 3'-fluoro positional isomers, have nearly identical molecular weights and similar chemical structures. Standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy often cannot definitively tell them apart, leading to frequent misidentification [1] [2].
Q2: Which analytical techniques are sufficient for initial screening but insufficient for definitive isomer identification? The following techniques can suggest a compound's identity but lack the specificity to reliably distinguish between this compound isomers on their own.
| Technique | Role | Limitation for Isomer ID |
|---|---|---|
| GC-MS | Provides a preliminary "fingerprint." The fragmentation pattern of the 2'-fluoro isomer (2-FXE) is highly similar to that of this compound (3-FXE), leading to high library match scores for the wrong compound [2]. | Cannot definitively distinguish positional isomers due to nearly identical mass spectra [2]. |
| FTIR Spectroscopy | Useful for rapid, initial compound categorization against a database. | Lacks the resolution to differentiate between these subtle structural differences and may not provide a definitive match [1]. |
| Liquid Chromatography with UV Detection (UPLC-PDA) | Can raise suspicion if a sample's retention time or UV absorption spectrum does not perfectly match a known standard. | While a discrepancy can signal a different compound, it does not confirm the identity of the isomer [1]. |
The following workflow, based on a real-world case study, outlines a robust methodology for identifying these novel psychoactive substances [1].
Protocol Details:
Initial Screening with FTIR:
Chromatographic and Mass Spectrometric Analysis:
Definitive Identification with NMR Spectroscopy:
While not definitive for differentiation, understanding the mass spectrometry profile is crucial for initial analysis. The data below for this compound (3-FXE) can serve as a benchmark. Note that the 2'-fluoro isomer is expected to have a nearly identical spectrum [3] [2].
Table: Characteristic GC-EI-MS Fragmentation of this compound (3-FXE)
| m/z | Formula | Relative Intensity | Proposed Fragmentation Pathway |
|---|---|---|---|
| 235 | C₁₄H₁₈FNO⁺ | 15% | Molecular ion |
| 207 | C₁₂H₁₃FNO⁺ | 45% | Loss of ethylamine (C₂H₅NH₂, 45 Da) |
| 178 | C₈H₁₂FNO⁺ | 100% (Base Peak) | Further fragmentation, loss of C₃H₇ |
| 146 | C₈H₁₂FN⁺ | 75% | Loss of carbon monoxide (CO) from m/z 174 ion |
| 104 | C₇H₆F⁺ | 85% | Fluorinated benzyl cation |
For definitive differentiation of this compound isomers, you must progress from preliminary techniques to advanced structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is the only reliable method to confirm the identity of 2'-fluoro-2-oxo-PCE (2-FXE, "CanKet") versus 3'-fluoro-2-oxo-PCE (3-FXE, this compound) [1] [4].
This guide addresses potential interference issues you might encounter when analyzing fluorexetamine, especially in immunoassay screens.
This compound (FXE) is a novel hallucinogen, structurally similar to ketamine and other analogues like methoxetamine (MXE) [1]. Its IUPAC name is 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone, with a molecular formula of C₁₄H₁₈FNO and a molecular weight of 235.3 g/mol [1].
Interference occurs because antibodies in immunoassays may bind to compounds that share structural features with the target molecule [2]. FXE's structural similarity to other arylcyclohexylamines means it could potentially cross-react in assays designed for them.
There are no specific verified reports of FXE interference in the available literature. Predicting interference relies on structural similarity analysis [2].
The table below summarizes potential interference based on this principle:
| Assay Target | Probability of FXE Interference | Rationale and Similar Compounds |
|---|---|---|
| Phencyclidine (PCP) | Moderate to High | FXE's core arylcyclohexylamine structure is similar to PCP, ketamine, and methoxetamine (MXE). Venlafaxine has caused false positives [2]. |
| Ketamine | Moderate to High | Direct structural analogue of ketamine. If the assay antibody targets the arylcyclohexylamine structure, cross-reactivity is plausible. |
| Amphetamines | Low | Lacks the classic phenethylamine backbone of amphetamines, making significant interference unlikely. |
| Benzodiazepines | Low | Structurally dissimilar; no common ring systems or functional groups that typically cause cross-reactivity [2]. |
| Opiates | Low | Structurally unrelated to morphine or other opiate alkaloids. |
Follow this workflow to confirm and resolve potential FXE interference:
Step 1: Confirmation with a Definitive Technique
Step 2: Experimental Cross-Reactivity Testing
(Cutoff Concentration of Target Analyte / Concentration of FXE producing same response) * 100 [2].Step 3: Reporting
Molecular Similarity Analysis can predict cross-reactive compounds by calculating structural similarity to a known target molecule [2].
The core challenge in NPS detection is that these substances are chemically similar to each other or to legal medications, making them difficult to distinguish with standard tests.
| Potential Issue | Recommended Action |
|---|---|
| Reliance on Immunoassays | Use definitive LC-MS/MS for all confirmatory testing [1] [3]. |
| Method Specificity | Validate analytical methods to ensure they distinguish this compound from structurally similar compounds [2]. |
| Sample Contamination | Implement strict controls in the lab environment to prevent sample contamination from airborne drug particles [2]. |
| Unverified Supplier Data | Perform your own identity tests on incoming raw materials; do not rely solely on supplier Certificates of Analysis (CoAs) [4]. |
Why can't standard drug tests reliably detect NPS like this compound? Standard immunoassays are designed to detect a limited set of classic drugs. NPS are continually engineered with novel chemical structures that these broad tests do not recognize, leading to false negatives. Their similarity to other molecules can also cause false positives [1] [3].
What is the most reliable method for identifying this compound? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. It separates the components in a sample (chromatography) and then identifies and quantifies them based on their unique mass signatures (mass spectrometry), providing high-specificity results [2] [3].
The diagram below outlines a robust laboratory workflow to minimize misidentification of NPS like this compound, based on methodologies in the search results.
When developing or implementing an LC-MS/MS method for this compound, consider these critical steps, as evidenced in recent research [2]:
The following table summarizes the key parameters of a validated method that can detect this compound. This method was used to analyze drugs in atmospheric particulate matter and hair samples in a laboratory exposure risk assessment study [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Instrument | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Target Compounds | 25 drugs, including this compound (2-FXE), other phencyclidine-type substances (ketamine, 2-FDCK, 2-MDCK, tiletamine), opioids, synthetic cannabinoids, etomidate, etc. [1] |
| Sample Types | Atmospheric particulate matter (TSP), gaseous phase samples, fingernail, and hair [1] [2] |
| Sample Preparation | Simplified pretreatment: 0.22 μm membrane filtration followed by wet grinding [1] |
| Key Advantage | Optimizes the experimental process, reduces sample preparation time, and avoids complex, time-consuming steps like Soxhlet extraction [1] |
The method above is robust, but you may encounter common HPLC/MS issues. Here is a guide to diagnose and resolve them, inspired by general best practices [3].
Peak shape issues often relate to the column or mobile phase conditions.
Drift suggests an instability in the chromatographic conditions.
Baseline instability can be caused by several factors.
Unexpected peaks are typically related to contamination.
The workflow below summarizes the logical process for diagnosing and resolving common HPLC issues.
Is there any pre-existing stability data for Fluorexetamine? As of the latest information available, there are no specific published stability studies for "this compound" in the scientific literature accessed. The name may refer to a research compound that is not yet widely studied. Stability data must be generated experimentally.
What is the most critical stability-related risk to assess? A primary risk is drug-excipient incompatibility, especially if your sample is formulated with common excipients like lactose. A study on the antidepressant fluvoxamine demonstrated that it can undergo a Maillard reaction with lactose, leading to degradation in solid-state mixtures [1]. This underscores the need for compatibility testing in your formulation.
Which techniques are most effective for stability assessment? A combination of techniques provides a comprehensive view:
This protocol helps identify likely degradation products and the intrinsic stability of the molecule.
This method, adapted from a validated protocol for fluoxetine, is designed to accurately measure the concentration of a compound in a complex biological matrix like plasma [2].
The tables below summarize key stability considerations and analytical method parameters.
Table 1: Key Factors Affecting Sample Stability
| Factor | Consideration & Impact |
|---|---|
| Temperature | Elevated temperatures accelerate solid-state and solution degradation; requires controlled storage conditions [1]. |
| Excipients | Reducing sugars (e.g., lactose) can cause Maillard reaction; requires compatibility screening during formulation [1]. |
| pH | Solution stability is highly pH-dependent; requires identification of stable pH range through stress testing. |
| Light & Oxygen | Can catalyze photodegradation and oxidation; requires protective packaging and inert atmosphere. |
Table 2: Typical LC-MS/MS Parameters for Quantification
| Parameter | Specification |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (+ESI) [2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) [2] |
| Linear Range | Method-dependent (e.g., 0.20–30 ng/mL for fluoxetine) [2] |
| Extraction Recovery | Varies; target >60% (e.g., 63–79% for fluoxetine) [2] |
| Key MRM Transition | Parent Ion m/z → Product Ion m/z (Compound-specific) [2] |
The following diagram outlines a logical pathway for investigating the stability of a compound like this compound.
| Challenge | Possible Causes | Recommended Actions |
|---|
| Unknown Spectra | Encountering a substance not in commercial or internal spectral libraries [1]. | • Use high-resolution mass spectrometry (HRMS) for accurate mass determination [2]. • Perform structural elucidation via NMR [2]. • Share findings with early warning networks (e.g., UNODC EWA) for collaborative identification [1]. | | Complex Biological Matrices | Interference from blood, urine, or oral fluid components masking the NPS or its metabolites [3]. | • Employ advanced sample preparation (e.g., solid-phase extraction). • Use tandem mass spectrometry (MS/MS) for selective detection and confirmation [3] [2]. | | Structural Analogs & Isomers | Inability to distinguish between positional isomers (e.g., ortho-, meta-, para-) with nearly identical mass spectra [3]. | • Incorporate orthogonal techniques: LC separation to resolve isomers, followed by HRMS or NMR for definitive identification [3] [2]. | | Emerging & Evolving Substances | New NPS or adulterants appear that are not targeted by existing analytical methods [3] [1]. | • Implement untargeted screening workflows. • Subscribe to trend reports (e.g., NPS Discovery) and update test panels frequently (e.g., Aegis updates panels multiple times a year) [3] [2]. | | Poly-Substance Use | Co-ingestion of multiple NPS and/or traditional drugs, complicating data interpretation and attributing effects [3] [1]. | • Use broad-panel testing (opioids, benzodiazepines, stimulants, synthetic cannabinoids) [3]. • Quantify all detected substances to assess potential synergistic or additive toxicity. |
Q1: Our library does not contain a reference standard for a suspected NPS. How can we proceed with confirmation? Without a reference standard, confirmation is challenging. The best practice is to use untargeted analytical approaches. This involves using HRMS to obtain a precise molecular formula and using MS/MS to generate a unique fragmentation pattern. NMR can further elucidate the structure. This data should be shared with professional networks and databases to help build global knowledge on the new substance [1] [2].
Q2: What are the key considerations for validating an analytical method for NPS detection? Method validation should establish specificity/selectivity (ability to distinguish from isomers and matrix), sensitivity (limits of detection and quantification), accuracy and precision. Given the rapid pace of new NPS emergence, the method should also be evaluated for its robustness to accommodate new compounds and its scope for expansion to include new analytes as they are identified [2].
Q3: Which specimen types are most suitable for NPS analysis, and what are their advantages/limitations? The choice of specimen is purpose-driven. Urine is common for clinical toxicology and has a relatively long detection window for many substances and their metabolites [3]. Oral fluid is useful for recent use and non-invasive collection [3]. Blood is ideal for assessing recent exposure and correlating with impairment, though the detection window is shorter. The choice depends on the required detection window and the analytical question (recent use vs. historical pattern).
Q4: What is the significance of monitoring metabolites in NPS analysis? Monitoring metabolites is critical for several reasons. Some NPS are rapidly metabolized, making the parent drug hard to detect; metabolites serve as definitive biomarkers of consumption [3]. Identifying unique metabolites can also aid in distinguishing between closely related analogs that produce similar parent drug spectra. Data on metabolites is essential for developing targeted confirmation methods [3].
The following diagram outlines a core, adaptable workflow for identifying unknown NPS in a sample. This multi-step process is crucial for dealing with the challenges of novel structures and complex mixtures.
Diagram 1: Core analytical workflow for NPS identification and confirmation.
Identifying an NPS in the lab is the first step; the subsequent public health and regulatory response is critical for mitigating its impact. The following diagram illustrates this broader framework.
Diagram 2: Public health and regulatory response cycle to emerging NPS threats.
Staying current with the most prevalent substances is key to prioritizing laboratory testing panels. The table below summarizes data from the first half of 2025 [3].
| Substance Class | Example Compounds | Key Trends & Changes (Q1 to Q2 2025) |
|---|---|---|
| NPS - Other (Adulterants) | Xylazine, Medetomidine, Tianeptine, Phenibut, BTMPS | Xylazine most prevalent overall; Medetomidine rapidly increasing (+34%); Phenibut detections up 88%; BTMPS (industrial plasticizer) newly emerged. |
| Designer Opioids | Fluoro Fentanyl isomers, Methylfentanyl isomers, Nitazene analogs | Fluoro fentanyl remains second most prevalent NPS; Methylfentanyl analogs increasing sharply (e.g., despropionyl m/p-methylfentanyl +109%); Some nitazenes declining (N-desethyl metonitazene -77%). |
| Testing Order Rates | Designer Opioids, Designer Benzodiazepines, Synthetic Cannabinoids | Designer opioids are the most frequently ordered test class (~95% of NPS panels), followed by designer benzodiazepines (~90%). Hallucinogens are the least ordered (~40%). |
I hope this technical support center provides a solid foundation for your work. The field of NPS is dynamic—continually monitoring emerging trend reports and participating in professional networks is essential for staying ahead of new threats.
Q: What is the most meaningful metric for assessing detection sensitivity?
Q: How can I reduce noise to improve sensitivity?
Q: My signal-to-noise ratio seems inflated and not representative of my method's performance. Why?
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| High baseline noise | Chemical noise from sample matrix | Improve sample cleanup; optimize chromatographic separation; utilize MS/MS for superior selectivity [1]. |
| Weak or inconsistent signal | Inefficient ionization or ion transmission | Check and optimize ionization source parameters; verify lens and multiplier voltages; ensure instrument calibration is current. |
| Poor detection limit despite good signal | Inflated noise measurement or incorrect standard | Calculate LOD/IDL with a standard at a concentration that yields an SNR between 2.5 and 10, per regulatory guidance [1]. |
| Inability to detect target analyte | Method not suited for low-concentration analysis | Transition from a single MS to an MS-MS method to significantly lower the detection limit by reducing chemical noise [1]. |
The following protocols are adapted from general best practices for analytical sensitivity.
Objective: To determine a statistically sound LOD for your analytical method that is relevant for real-world samples.
Methodology:
Objective: To leverage the selectivity of tandem mass spectrometry to lower detection limits by reducing chemical noise.
Methodology:
The following diagram outlines a logical pathway to systematically improve the sensitivity of your detection method.
The table below summarizes the basic chemical identifiers and structural features of these three arylcyclohexylamine compounds.
| Property | Fluorexetamine (FXE) | Hydroxetamine (HXE) | Methoxetamine (MXE) |
|---|---|---|---|
| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexanone [1] [2] | 2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one [3] | Not fully specified in search results |
| Molecular Formula | C₁₄H₁₈FNO [1] [2] | C₁₄H₁₉NO₂ [3] | Not specified in search results |
| Molecular Weight | 235.30 g/mol [1] [2] | 233.31 g/mol [3] | Not specified in search results |
| Substituent | 3-fluorophenyl [2] | 3-hydroxyphenyl [3] | 3-methoxyphenyl (inferred from name) |
| Legal Status (US) | Unscheduled [1] [2] | Not explicitly scheduled (Ketamine analogues are Schedule I in Canada) [3] | Not explicitly scheduled (inferred from [1]) |
Most available experimental data comes from preclinical studies on Methoxetamine (MXE). The following table outlines key findings from a study on Wistar rats, which provides a methodological framework that could be applied to FXE and HXE in future research [4].
| Experimental Aspect | Detailed Methodology & Findings for MXE |
|---|
| Behavioral Studies | Tests Used: Open field test (locomotor activity, thigmotaxis), Prepulse Inhibition (PPI) of acoustic startle response, habituation. Doses: 5, 10, 40 mg/kg (subcutaneous). Key Findings:
The experimental workflow from this MXE study illustrates the multi-faceted approach used to characterize a novel psychoactive substance.
A critical issue for researchers to be aware of is the widespread misidentification of substances sold as "FXE". Multiple sources, including laboratory testing services, have reported that material sold as this compound (3'-Fluoro-2-oxo-PCE) is, in fact, its positional isomer 2'-Fluoro-2-oxo-PCE (also known as CanKet or 2-FXE) [5] [2]. This misidentification likely occurred because standard gas chromatography–mass spectrometry (GC-MS) cannot differentiate between these isomers without a verified reference standard, leading to a propagation of incorrect data. Nuclear magnetic resonance (NMR) spectroscopy is required for definitive structural elucidation [5].
The primary gap in the literature is the lack of direct, controlled comparative studies and detailed pharmacological data (e.g., receptor binding affinity, potency) for FXE and HXE. The methodological framework established for MXE provides a robust template for future research.
To advance the field, future work should:
The table below summarizes key toxicological and pharmacological data for FXE and other relevant ketamine analogues, based on current scientific literature.
| Compound Name | Clinical Toxicity Profile | Toxicokinetic Parameters (Experimental) | Abuse Potential & Reinforcing Effectiveness (Animal Models) |
|---|---|---|---|
| Fluorexetamine (FXE) | Similar toxicity to ketamine and 2F-DCK; clinical features of dissociative state, agitation, tachycardia, hypertension. Co-ingestion with other drugs common. [1] | Data not yet available in published literature. | Data not yet available in published literature. |
| 2-Fluorodeschloroketamine (2F-DCK) | Impaired consciousness, agitation, hallucination, hypertension, tachycardia. Quantified in forensic blood (0.005-0.48 mg/kg) and hair samples. [2] [3] | Unbound fraction (fu): 0.69 IVIVE Hepatic Clearance (CLparallel-tube): 10.6 mL/min/kg [2] | Self-administration: Yes. Reinforcing Effectiveness: Similar to ketamine. Reinstatement (Relapse): Significant cue- and drug-induced reinstatement. [3] | | Ketamine | Well-documented dissociative and psychotomimetic effects. Considered safe in controlled medical settings; most recreational overdoses involve polysubstance use. [4] | Unbound fraction (fu): 0.54 IVIVE Hepatic Clearance (CLparallel-tube): 18.1 mL/min/kg [2] | Self-administration: Yes. Reinforcing Effectiveness: Baseline for comparison. Reinstatement (Relapse): Significant cue- and drug-induced reinstatement. [3] | | 2-Oxo-PCE | Poisoning outbreak with ketamine-like toxidrome: impaired consciousness, tachycardia, hypertension. Some patients developed life-threatening effects. [5] | Data not available in the provided search results. | Data not available in the provided search results. | | Methoxetamine (MXE) | Associated with numerous intoxication and fatal cases. [5] | Unbound fraction (fu): 0.63 IVIVE Hepatic Clearance (CLparallel-tube): 5.44 mL/min/kg [2] | Data not available in the provided search results. |
For the data presented above, here are summaries of the key experimental methodologies used in the cited research.
Research on 2F-DCK and ketamine has identified molecular adaptations in the brain's reward pathway, particularly the nucleus accumbens (NAc), that are associated with relapse after withdrawal. The following diagram illustrates the key signaling pathways involved, based on findings from animal studies. [3]
Abbreviations: BDNF, Brain-Derived Neurotrophic Factor; CREB, cAMP response element-binding protein; p-, phosphorylated; Akt, Protein Kinase B; GSK-3β, Glycogen Synthase Kinase-3 Beta; mTOR, mammalian Target of Rapamycin; ERK, Extracellular signal-Regulated Kinase. [3]
The current data reveals significant knowledge gaps that are critical for a full safety assessment:
The core challenge is the lack of published, validated methods for Fluorexetamine specifically. It is identified as a novel psychoactive substance (NPS) for which there is almost no scientific information available regarding its safety, effects, or standardized testing protocols [1]. One source explicitly notes that it was discovered in an illicit drug sample and that its identity was confirmed after a complex analytical process, highlighting its status as a new and uncharacterized compound [2].
Despite the lack of a dedicated method, the analytical techniques described for identifying it can form the basis of a validation protocol.
Researchers have successfully identified this compound in forensic and drug-checking settings using a combination of techniques. The following table summarizes the key instrumental methods used.
| Technique | Abbreviation | Key Role in Identification | Reference Context |
|---|---|---|---|
| Fourier Transform Infrared Spectroscopy | FTIR | Provides initial "fingerprint"; rapid screening | [2] [1] |
| Ultra-Performance Liquid Chromatography with Photodiode Array | UPLC-PDA | Separates compounds; provides retention time & UV spectrum for identification & quantification | [2] [1] |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates & "fingerprints" by breaking sample into pieces; confirms molecular structure | [2] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Definitive structural elucidation; confirms atomic arrangement | [2] |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive & specific quantification; used for multi-analyte panels in complex matrices | [3] |
The typical workflow for characterizing an unknown substance like this compound involves a multi-technique approach, progressing from rapid screening to definitive confirmation. This logical relationship and experimental workflow can be visualized as follows:
While a specific method for this compound is not available, you can develop and validate one by following international guidelines. The core principles for validating an analytical procedure are detailed in the International Council for Harmonisation (ICH) Q2(R2) guideline [4] [5]. For bioanalytical methods (e.g., in plasma), the ICH M10 guideline is applicable [6] [7].
The table below outlines the key parameters that must be validated for a new analytical method.
| Validation Parameter | Experimental Protocol & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Demonstrate that the method accurately measures the analyte in the presence of other components (impurities, matrix). | No interference at the retention time of the analyte [6]. |
| Linearity | Prepare and analyze a series of standard solutions at different concentrations. | A coefficient of determination (R²) of ≥0.999 is excellent [6]. |
| Precision | Repeatability: Multiple measurements of the same sample. Intermediate Precision: Same procedure, different days/analysts/instruments. | Coefficient of variation (CV%) typically <5% for retention time and peak area [4]. | | Accuracy (Recovery) | Analyze samples with known amounts of the analyte (spiked placebo). | Recovery should be within 80-120% [4]. | | Limit of Detection (LOD) & Quantification (LOQ) | Determine the lowest concentration that can be detected/quantified. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is common. | LLOQ precision and accuracy should be within ±20% [6]. | | Robustness | Deliberately vary method parameters (e.g., temperature, mobile phase pH) to assess reliability. | Method remains reliable with small, intentional changes. |
Given the current information gap, here is a practical path forward for developing and validating a this compound analytical method:
Fluorexetamine (FXE), or 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a ketamine analogue belonging to the arylcyclohexylamine class [1] [2]. Its core structure consists of a cyclohexanone ring with an aryl attachment and an amine group.
Key points regarding its identification and activity include:
While direct data on FXE is limited, the following table summarizes key toxicokinetic parameters for better-known analogues, illustrating the type of data crucial for SAR studies. The values for Ketamine, 2F-DCK, Deschloroketamine (DCK), and Methoxetamine (MXE) are included for context [5].
| Compound | Unbound Fraction in Plasma (fu) | Intrinsic Hepatic Clearance (CLint) in vitro (µL/min/mg) | Predicted In Vivo Hepatic Clearance (CLh) (L/h) |
|---|---|---|---|
| Ketamine | 0.54 | 109 | 48.3 |
| 2F-DCK | 0.65 | 67 | 31.1 |
| Deschloroketamine (DCK) | 0.84 | 46 | 27.0 |
| Methoxetamine (MXE) | 0.66 | 15 | 7.3 |
| This compound (FXE) | Data Not Available | Data Not Available | Data Not Available |
Interpretation of Data:
This compound is believed to share a primary mechanism of action with other arylcyclohexylamines: non-competitive antagonism of the N-Methyl-D-Aspartate (NMDA) receptor [3] [6] [2]. The diagram below illustrates the proposed signaling pathways affected by FXE and similar dissociatives.
For researchers, the accurate identification and quantification of FXE and its analogues require sophisticated methodologies. The following protocols, adapted from recent forensic literature, are essential [7] [5].
1. General Workflow for Analyzing ACHs in Blood This protocol outlines the steps for detecting arylcyclohexylamines in blood, plasma, or serum samples.
2. Protocol for In Vitro Toxicokinetic Studies These studies help predict the drug's behavior in the human body.
The emergence of FXE underscores several key challenges in NPS research [4] [3] [7]:
The table below summarizes the available data on the chemical and basic pharmacological profiles of these substances.
| Property | 2-Fluorodeschloroketamine (2F-DCK) | Ketamine | Fluorexetamine (FXE / "CanKet") |
|---|---|---|---|
| IUPAC Name | 2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one [1] | 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one | 2'-Fluoro-2-oxo-phenylcyclohexylethylamine [2] |
| Molecular Formula | C₁₃H₁₆FNO [1] | C₁₃H₁₆ClNO | Information Missing |
| Molecular Weight | 221.275 g·mol⁻¹ [1] | 237.725 g·mol⁻¹ | Information Missing |
| Structural Difference | Fluorine atom at the 2-position of the phenyl ring [1] | Chlorine atom at the 2-position of the phenyl ring | Reported to be an isomer of 2F-DCK; precise structure distinct from 2F-DCK [2] |
| Primary Putative Target | NMDA receptor antagonist [1] | NMDA receptor antagonist [3] | Suspected NMDA receptor antagonist ("ketamine-like") [2] |
| Lipophilicity | Lower than ketamine [1] | Higher than 2F-DCK [1] | Information Missing |
| Metabolic Stability | Lower intrinsic hepatic clearance predicted in vitro [1] | Higher intrinsic hepatic clearance predicted in vitro [1] | Information Missing |
A key 2022 study directly compared the abuse potential and relapse-related behaviors of 2F-DCK and ketamine in a rat self-administration model [4] [5]. The experimental protocol and findings are summarized below.
Experimental Protocol [4]
| Behavioral Parameter | 2F-DCK Findings | Ketamine Findings | Comparative Conclusion |
|---|---|---|---|
| Reinforcing Effectiveness | Elasticity coefficient (α) was similar to ketamine [4] [5]. | Elasticity coefficient (α) was similar to 2F-DCK [4] [5]. | No significant difference. 2F-DCK has similar reinforcing efficacy to ketamine [4] [5]. |
| Cue-Induced Reinstatement | Significant reinstatement of drug-seeking behavior [4] [5]. | Significant reinstatement of drug-seeking behavior [4] [5]. | No significant difference. Both drugs provoke strong relapse upon exposure to drug-associated cues [4] [5]. |
| Drug-Primed Reinstatement | Significant reinstatement of drug-seeking behavior [4] [5]. | Significant reinstatement of drug-seeking behavior [4] [5]. | No significant difference. A small priming dose of either drug is sufficient to trigger relapse [4] [5]. |
The same 2022 rat study investigated molecular changes in the nucleus accumbens (NAc), a brain region critical to reward and relapse. The following diagram synthesizes the signaling pathways implicated in 2F-DCK and ketamine relapse, based on the study's Western blot data [4].
Interpretation of the Pathway: The research suggests that relapse to 2F-DCK and ketamine is associated with a dual molecular adaptation in the nucleus accumbens: the downregulation of the CREB/BDNF neurotrophic pathway and the simultaneous upregulation of the Akt/mTOR/GSK-3β signaling axis [4]. This specific pattern of protein expression changes was observed in both extinguished and reinstated rats, suggesting it is a sustained adaptation contributing to relapse vulnerability.
Detection and quantification are critical for clinical and forensic purposes.
Analytical Protocols:
Forensic Prevalence:
This comparison highlights significant areas where information is lacking, particularly for this compound.
| Property | Description |
|---|---|
| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2] |
| Chemical Formula | C₁₄H₁₈FNO [1] [2] |
| Molar Mass | 235.30 g/mol [1] [2] |
| Structural Class | Arylcyclohexylamine [1] |
| Legal Status (US) | Unscheduled [1] |
Available scientific information highlights important challenges and findings that are crucial for researchers.
Based on the metabolic study of 2-FDCNEK (2-FXE) and the known pathways of ketamine analogs, the following metabolites are proposed as key analytical targets. The suggested experimental workflow can be applied to study 3-FXE.
The table below summarizes the specific metabolites proposed for investigation.
| Proposed Metabolite | Biotransformation | Key Analytical Target | Experimental Context |
|---|---|---|---|
| 2-Fluorodeschloro-norketamine | N-dealkylation | Optimal target for biological sample analysis (urine) [3] | Identified in a study on 2-FDCNEK (2-FXE) using a Cunninghamella fungal model and an abuser's urine sample [3]. |
| Parent Compound | - | Optimal target for biological sample analysis [3] | The unchanged drug itself is a primary marker of recent intake [3]. |
| Dihydrodiol Metabolites | Dihydrodiol formation on aromatic ring | Major metabolite pathway for compounds with furanyl/aryl rings [4] | A major biotransformation noted for fentanyl analogs like 4-fluoro-furanylfentanyl [4]. |
| N-Dealkylated Metabolites | N-dealkylation (loss of ethyl group) | Common primary biomarker for arylcyclohexylamines [4] | A well-established primary metabolic pathway for ketamine and fentanyl analogs [4]. |
| Hydroxylated Metabolites | Mono-/Di-hydroxylation at various sites | Common phase I metabolites [4] | A common phase I biotransformation for many new psychoactive substances [4]. |
For laboratories aiming to characterize the metabolites of this compound, the following protocols, derived from studies on directly related substances, provide a robust starting point.
The field of NPS research moves rapidly, and the data available on specific novel substances is often incomplete. The approaches outlined here should provide a solid foundation for your investigative work.
This compound is a novel ketamine analogue where a fluorine atom replaces the chlorine found in ketamine, situated at the meta position on the phenyl ring [1]. The table below consolidates the key characteristics identified in the search results.
| Characteristic | Available Data |
|---|---|
| IUPAC Name | 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] |
| Molecular Formula | C₁₄H₁₈FNO [1] |
| Molecular Weight | 235.30 g/mol [1] |
| Core Structure | Arylcyclohexylamine [1] |
| Presumed Primary Target | NMDA receptor (based on structural similarity to ketamine) [1] |
| NMDA Receptor Affinity (Ki) | Not reported in the available literature [1]. |
| Inhibitory Concentration (IC₅₀) | Not definitively established. One source mentions a preclinical study suggesting an IC₅₀ of 1.4 µM, but this requires verification [1]. |
The core challenge for a direct comparison is the lack of specific binding or functional assay data for this compound on the NMDA receptor.
For context, the following diagram illustrates the general mechanism of NMDA receptor antagonists like ketamine, which this compound is presumed to share. This can serve as a reference for its potential site of action.
To fill these data gaps, established experimental protocols from NMDA receptor research could be employed. The search results mention several methods used to study other compounds, which would be directly applicable to profiling this compound [3] [4].